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molecular formula C14H27N3O11 B3041845 EDTA Tris CAS No. 38641-82-6

EDTA Tris

Cat. No. B3041845
M. Wt: 413.38 g/mol
InChI Key: VLEIUWBSEKKKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06538155B1

Procedure details

The method of claim 1, further comprising grinding the EDTA USP, Tris USP and pH adjuster and adding distilled water to produce an EDTA-Tris solution.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:12]([CH2:17][C:18]([OH:20])=[O:19])[CH2:13][C:14]([OH:16])=[O:15])[CH2:2][N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4][C:5]([OH:7])=[O:6].[CH2:21]([OH:28])[C:22]([NH2:27])([CH2:25][OH:26])[CH2:23][OH:24]>>[CH2:2]([N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4][C:5]([OH:7])=[O:6])[CH2:1][N:12]([CH2:17][C:18]([OH:20])=[O:19])[CH2:13][C:14]([OH:16])=[O:15].[CH2:21]([OH:28])[C:22]([NH2:27])([CH2:25][OH:26])[CH2:23][OH:24] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
adding
DISTILLATION
Type
DISTILLATION
Details
distilled water

Outcomes

Product
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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